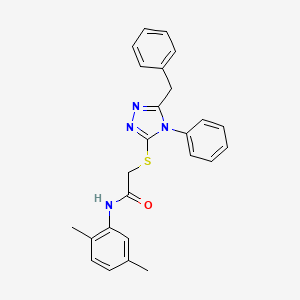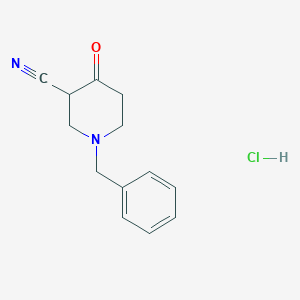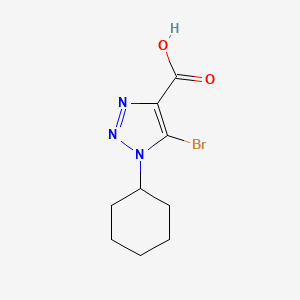
5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cloro-5-nitrofenil)-3-(3,5-diclorofenil)-1,2,4-oxadiazol es un compuesto heterocíclico que pertenece a la familia de los oxadiazoles. Este compuesto se caracteriza por su estructura única, que incluye un anillo de 1,2,4-oxadiazol sustituido con grupos fenilo clorados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-Cloro-5-nitrofenil)-3-(3,5-diclorofenil)-1,2,4-oxadiazol normalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común implica la reacción de 2-cloro-5-nitrobenzohidrazida con cloruro de 3,5-diclorobenzoílo en presencia de una base como la trietilamina. La reacción suele llevarse a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente, lo que conduce a la formación del anillo de oxadiazol deseado.
Métodos de producción industrial
Aunque los métodos detallados de producción industrial para este compuesto específico no están ampliamente documentados, el enfoque general implica ampliar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores más grandes y la garantía de técnicas de purificación adecuadas para obtener el compuesto con un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-Cloro-5-nitrofenil)-3-(3,5-diclorofenil)-1,2,4-oxadiazol puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de sustitución: Los grupos fenilo clorados pueden participar en reacciones de sustitución aromática nucleófila.
Reacciones de reducción: El grupo nitro puede reducirse a un grupo amino en condiciones apropiadas.
Reacciones de oxidación: El compuesto puede sufrir reacciones de oxidación, lo que puede conducir a la formación de nuevos grupos funcionales.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, a menudo en presencia de una base como el hidróxido de sodio.
Reacciones de reducción: Se pueden utilizar agentes reductores como el hidrógeno gaseoso con un catalizador de paladio o el borohidruro de sodio.
Reacciones de oxidación: Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se emplean normalmente.
Principales productos formados
Reacciones de sustitución: Los productos incluyen derivados sustituidos con nuevos grupos funcionales que sustituyen a los átomos de cloro.
Reacciones de reducción: El producto principal es el derivado de amina correspondiente.
Reacciones de oxidación: Los productos pueden incluir compuestos con grupos funcionales adicionales que contienen oxígeno.
Aplicaciones Científicas De Investigación
5-(2-Cloro-5-nitrofenil)-3-(3,5-diclorofenil)-1,2,4-oxadiazol se ha explorado para diversas aplicaciones de investigación científica:
Química medicinal: Tiene potencial como farmacóforo en el desarrollo de nuevos fármacos, especialmente por sus propiedades antimicrobianas y anticancerígenas.
Ciencia de los materiales: El compuesto puede utilizarse en la síntesis de materiales avanzados, incluidos polímeros y cristales líquidos.
Síntesis orgánica: Sirve como un intermedio versátil en la síntesis de moléculas orgánicas más complejas.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Cloro-5-nitrofenil)-3-(3,5-diclorofenil)-1,2,4-oxadiazol depende de su aplicación específica. En química medicinal, puede interactuar con dianas biológicas como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Las dianas moleculares y las vías implicadas pueden variar, pero la estructura del compuesto le permite formar fuertes interacciones con diversas biomoléculas.
Comparación Con Compuestos Similares
Compuestos similares
5-Fenil-1,2,4-oxadiazol: Carece de los grupos fenilo clorados, lo que lo hace menos reactivo en ciertas reacciones de sustitución.
3,5-Dicloro-1,2,4-oxadiazol:
2-Cloro-5-nitrofenil-1,2,4-oxadiazol: Similar pero con diferentes patrones de sustitución, lo que lleva a variaciones en el comportamiento químico.
Singularidad
5-(2-Cloro-5-nitrofenil)-3-(3,5-diclorofenil)-1,2,4-oxadiazol es único debido a su combinación de grupos fenilo clorados y nitro-sustituidos, que confieren una reactividad distintiva y un potencial para diversas aplicaciones en varios campos de la investigación.
Propiedades
Fórmula molecular |
C14H6Cl3N3O3 |
|---|---|
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
5-(2-chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H6Cl3N3O3/c15-8-3-7(4-9(16)5-8)13-18-14(23-19-13)11-6-10(20(21)22)1-2-12(11)17/h1-6H |
Clave InChI |
JFLZSIBJWXYADE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)





![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)

![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)


![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)
